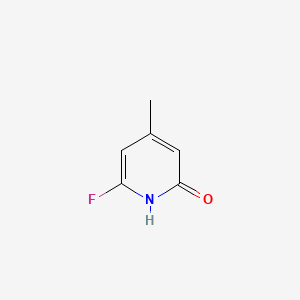

2-Fluoro-6-hydroxy-4-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-6-hydroxy-4-methylpyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-hydroxy-4-methylpyridine can be achieved through several methods. One common approach involves the fluorination of 2-hydroxy-4-methylpyridine using fluorinating agents such as N-fluoropyridinium salts . Another method includes the use of diazotization followed by fluorination . The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced fluorinating reagents and catalysts can further optimize the production process, making it more efficient and cost-effective .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-6-hydroxy-4-methylpyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form 2-fluoro-6-methylpyridine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-fluoro-6-oxo-4-methylpyridine.

Reduction: Formation of 2-fluoro-6-methylpyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Fluoro-6-hydroxy-4-methylpyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a radiolabeling agent in imaging studies.

Industry: Utilized in the development of agrochemicals and materials with improved properties.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-6-hydroxy-4-methylpyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable compound in medicinal chemistry .

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-4-methylpyridine: Similar in structure but lacks the hydroxyl group, which can affect its reactivity and applications.

2-Hydroxy-4-methylpyridine: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

2-Fluoro-6-methylpyridine: Similar but lacks the hydroxyl group, affecting its chemical behavior.

Uniqueness

2-Fluoro-6-hydroxy-4-methylpyridine is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties.

Actividad Biológica

2-Fluoro-6-hydroxy-4-methylpyridine is a heterocyclic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of both a fluorine atom and a hydroxyl group, enhances its biological activity and versatility as a pharmaceutical building block. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H8FNO, with a molecular weight of approximately 155.15 g/mol. The compound features a pyridine ring with specific substituents that confer distinct chemical properties:

- Fluorine atom at position 2

- Hydroxyl group (-OH) at position 6

- Methyl group (-CH₃) at position 4

The structural representation can be summarized as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors. The hydroxyl group facilitates hydrogen bonding, enhancing binding affinity to target sites. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing neurotransmission and inflammatory processes.

- Receptor Modulation : Its structural features allow it to modulate receptor activity, potentially impacting signaling pathways related to various physiological functions.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Antimicrobial Properties : A study demonstrated that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus, highlighting its potential as an antibiotic candidate. The mechanism involved the disruption of peptidoglycan synthesis, similar to other known antibiotics .

- Neuropharmacological Applications : Research indicated that the compound could modulate neurotransmitter release in neuronal cultures, suggesting its utility in treating neurodegenerative disorders. The binding affinity to certain receptors was evaluated using molecular docking studies, showing promising results for further development .

- Radiolabeling Studies : Investigations into the use of this compound as a radiolabeling agent for PET imaging revealed that it has favorable properties for tracking biological processes in vivo. The stability and lipophilicity were assessed, indicating potential for diagnostic applications in oncology .

Safety and Handling

While this compound exhibits promising biological activities, safety data indicate that it may cause irritation upon contact with skin or eyes. Proper safety measures should be implemented during handling to mitigate any risks associated with exposure.

Propiedades

IUPAC Name |

6-fluoro-4-methyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-4-2-5(7)8-6(9)3-4/h2-3H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLRECVLXJWMQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.